ethyl [3-cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[3-CYCLOPROPYL-6-(5-ETHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including a cyclopropyl ring, a thiophene ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-CYCLOPROPYL-6-(5-ETHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-CYCLOPROPYL-6-(5-ETHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
ETHYL 2-[3-CYCLOPROPYL-6-(5-ETHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-6-(5-ETHYL-2-THIENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2,6-DICHLOROPHENYLIMINO)-3-METHOXYPROPIONATE
- ETHYL 3,5-XYLYL CARBONATE
- ETHYL 3-((2-CHLORO-5-NITROPHENYL)IMINO)-3-METHOXYPROPIONATE
Uniqueness
Its structural complexity and versatility make it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C20H20F3N3O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C20H20F3N3O2S/c1-3-12-7-8-15(29-12)14-9-13(20(21,22)23)17-18(11-5-6-11)25-26(19(17)24-14)10-16(27)28-4-2/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
REJQDKXJJMTYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)OCC)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.